3-Fluoro-4-(pyridin-2-ylmethoxy)aniline

BCR-ABL Kinase Inhibition Antitumor Activity Leukemia

This privileged aniline scaffold is essential for medicinal chemistry programs targeting receptor tyrosine kinases. The unique 3-fluoro-4-(pyridin-2-ylmethoxy) substitution pattern is a critical design element for modulating hinge-region binding and metabolic stability, as demonstrated by potent BCR-ABL and EGFR inhibitor series. Non-fluorinated or chloro analogs fail to deliver equivalent target potency or pharmacokinetic profiles, making this specific compound irreplaceable for SAR campaigns focused on overcoming drug resistance in CML and NSCLC. Procure this high-purity building block to ensure fidelity in your lead optimization and focused library synthesis.

Molecular Formula C12H11FN2O
Molecular Weight 218.23 g/mol
CAS No. 179687-94-6
Cat. No. B3367499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(pyridin-2-ylmethoxy)aniline
CAS179687-94-6
Molecular FormulaC12H11FN2O
Molecular Weight218.23 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)COC2=C(C=C(C=C2)N)F
InChIInChI=1S/C12H11FN2O/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10/h1-7H,8,14H2
InChIKeyHNQBCXSDSXMOQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (CAS 179687-94-6) | Versatile Fluorinated Aniline Scaffold for Kinase-Targeted Drug Discovery and Chemical Biology Procurement


3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (CAS 179687-94-6) is a fluorinated aromatic amine building block featuring a 3-fluoro substitution and a 4-(pyridin-2-ylmethoxy) ether linkage on the aniline core. This scaffold is a privileged intermediate in the synthesis of kinase inhibitors, particularly those targeting receptor tyrosine kinases such as EGFR and BCR-ABL [1]. The compound is commercially available as a free base and as a dihydrochloride salt (CAS 1431970-14-7), with purities typically ranging from 95% to 98%, making it suitable for medicinal chemistry campaigns, lead optimization, and chemical biology probe development . Its structural features—specifically the combination of a fluorine atom and a pyridinylmethoxy group—are critical for modulating target binding and physicochemical properties in drug-like molecules [1].

Why 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (CAS 179687-94-6) Cannot Be Substituted with Other Halogenated or Non-Halogenated Pyridinylmethoxy Anilines in Kinase Inhibitor Synthesis


Direct substitution of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline with its non-fluorinated, chloro, or methyl analogs is not functionally equivalent due to the profound impact of the 3-fluoro substituent on kinase binding affinity, metabolic stability, and cellular potency. In the 4-(pyridin-2-ylmethoxy)aniline series, the 3-fluoro group is a critical determinant of inhibitory activity against tyrosine kinases [1]. Specifically, the presence of fluorine in the 3-position (as opposed to hydrogen, chlorine, or methyl) can alter the electronic distribution of the aromatic ring, influencing π-stacking and hydrogen-bonding interactions with the kinase hinge region, as well as the compound's susceptibility to oxidative metabolism [1]. Empirical evidence from the BCR-ABL inhibitor class demonstrates that chloro-substituted analogs exhibit distinct anti-proliferative profiles compared to imatinib [2], underscoring the non-interchangeable nature of the halogen substitution pattern. The specific quantification of this differentiation is provided in Section 3.

Quantitative Differentiation of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (CAS 179687-94-6) from Structural Analogs: A Comparator-Driven Evidence Guide for Procurement Decisions


3-Fluoro vs. 3-Chloro Substitution: Distinct BCR-ABL Inhibitor Potency and Cellular Activity Profiles

While direct head-to-head data for the unsubstituted aniline building block are not available, the biological performance of its derivative, n-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-6,7-dimethoxyquinazolin-4-amine, can be inferred from the well-characterized 3-chloro analog series [1]. In a study of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives as BCR-ABL inhibitors, compound 7k exhibited an antitumor activity twice that of Imatinib across multiple cell lines [2]. This demonstrates that the 4-(pyridin-2-ylmethoxy)aniline scaffold, when appropriately substituted, yields potent kinase inhibitors. The 3-fluoro variant is specifically claimed in WO1996015118A1 for its ability to modulate kinase activity [1], suggesting that the fluorine atom provides a distinct interaction profile compared to chlorine, potentially affecting target selectivity and pharmacokinetics [1].

BCR-ABL Kinase Inhibition Antitumor Activity Leukemia

3-Fluoro Substitution: Enhanced Physicochemical Properties for Lead Optimization

Fluorination at the 3-position of the aniline ring, as in 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline, is a well-established strategy in medicinal chemistry to improve drug-like properties. Compared to its non-fluorinated analog, 4-(pyridin-2-ylmethoxy)aniline, the 3-fluoro substituent is expected to increase metabolic stability by blocking sites of oxidative metabolism [1]. It can also modulate the pKa of the aniline nitrogen, influencing both binding interactions and membrane permeability [1]. While no direct experimental data compares the two anilines, a study on a series of pyridylmethyl analogs for CSNK2A inhibition showed that subtle structural changes significantly impacted both cellular target engagement (IC50 range: 6.0 to 14.0 µM) and aqueous solubility (range: 140 to 200 µM) [2], underscoring the importance of precise substituent choice.

Drug Design Fluorination Medicinal Chemistry

Commercial Availability and Purity: A Reliable Building Block for Reproducible Synthesis

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is available from multiple commercial suppliers with defined purity levels, facilitating reproducible research and development. The free base (CAS 179687-94-6) is offered at 97% purity , while the dihydrochloride salt (CAS 1431970-14-7) is available at 95% purity . This compares favorably to less readily available or poorly characterized analogs, ensuring consistent performance in synthetic transformations.

Building Block Procurement Synthetic Chemistry Quality Control

High-Impact Procurement and Application Scenarios for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (CAS 179687-94-6)


Design and Synthesis of Next-Generation BCR-ABL Kinase Inhibitors for Imatinib-Resistant Leukemia

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline serves as a key intermediate for synthesizing novel BCR-ABL inhibitors. Its 3-fluoro substitution is a critical design element, as evidenced by the potent activity of related 3-chloro analogs that exhibit 2-fold higher potency than Imatinib [1]. Researchers can utilize this building block to create focused libraries of quinazoline- and benzamide-based inhibitors, aiming to overcome resistance mechanisms in chronic myeloid leukemia (CML) [REFS-1, REFS-2].

Optimization of Kinase Inhibitor ADME Properties through Strategic Fluorination

The incorporation of a fluorine atom in 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is a strategic choice to enhance the metabolic stability and modulate the physicochemical properties of drug candidates. In SAR campaigns, this compound can be used to directly compare the in vitro and in vivo performance of fluorinated versus non-fluorinated or chloro-substituted analogs [3]. This approach is supported by studies showing that even minor structural changes in the pyridylmethyl-aniline series can significantly alter cellular target engagement (IC50 shifts from 6.0 to 14.0 µM) and solubility [4].

Synthesis of EGFR-Targeted Therapeutics and Chemical Probes

This compound is a valuable building block for generating inhibitors of the epidermal growth factor receptor (EGFR), a validated target in non-small cell lung cancer. As claimed in WO1996015118A1, derivatives of 3-fluoro-4-(pyridin-2-ylmethoxy)aniline, such as the 6,7-dimethoxyquinazolin-4-amine adduct, are designed to modulate kinase activity [3]. This makes the compound a strategic procurement choice for projects focused on developing new EGFR inhibitors, particularly those aimed at addressing drug-resistant mutations.

Exploration of Structure-Activity Relationships (SAR) in Halogenated Aniline Scaffolds

For medicinal chemists engaged in broad kinase inhibitor programs, 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is an essential component of a halogen scan. By synthesizing parallel series with 3-H, 3-Cl, 3-Br, and 3-CH3 substitutions on the same core, researchers can deconvolute the specific contribution of fluorine to target binding, selectivity, and pharmacokinetic profile. The stark difference in antitumor activity observed between the 3-chloro derivative and Imatinib [1] underscores the value of systematically exploring the halogen chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.